2-(2-Iodophenyl)ethan-1-ol
Overview
Description
2-(2-Iodophenyl)ethan-1-ol, also known as 2-(2-iodophenyl)ethanol, is an organic compound with the molecular formula C8H9IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodophenyl)ethan-1-ol typically involves the iodination of phenylethanol derivatives. One common method includes the reaction of 2-phenylethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products:
Oxidation: 2-(2-Iodophenyl)acetaldehyde, 2-(2-Iodophenyl)acetic acid.
Reduction: 2-Phenylethanol.
Substitution: 2-(2-Azidophenyl)ethanol, 2-(2-Cyanophenyl)ethanol.
Scientific Research Applications
2-(2-Iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in radiolabeling studies due to the presence of the iodine atom, which can be replaced with radioactive isotopes for tracing biological pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)ethan-1-ol depends on its specific application. In radiolabeling studies, the iodine atom allows for the tracking of the compound within biological systems. In chemical synthesis, the hydroxyl group and iodine atom provide reactive sites for further functionalization, enabling the formation of a wide range of derivatives. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
2-Phenylethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-(2-Bromophenyl)ethan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-(2-Chlorophenyl)ethan-1-ol: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound .
Uniqueness: 2-(2-Iodophenyl)ethan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific applications in radiolabeling and organic synthesis. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine also influence the compound’s physical and chemical properties .
Properties
IUPAC Name |
2-(2-iodophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQBSMKQSLCUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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